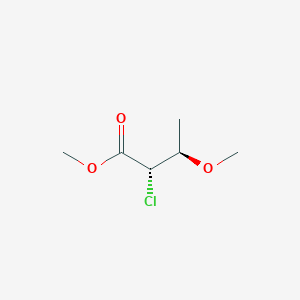
Methyl (2S,3R)-2-chloro-3-methoxybutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl (2S,3R)-2-chloro-3-methoxybutanoate” is likely a chiral compound, which means it has a non-superimposable mirror image. The (2S,3R) designation indicates the configuration of the chiral centers in the molecule .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through enantioselective processes . These processes aim to preferentially produce one enantiomer over the other, which is important in many biological applications .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the functional groups present in the molecule. Typically, the chloro group might be susceptible to nucleophilic substitution, and the ester could undergo hydrolysis .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and reactivity can be determined experimentally. These properties are influenced by the functional groups in the compound .Applications De Recherche Scientifique
2. Sustainable Alternative to Solvents Compounds related to Methyl (2S,3R)-2-chloro-3-methoxybutanoate have been explored as sustainable alternatives to traditional solvents. For instance, 3-methoxybutan-2-one, a related compound, has been studied by Jin et al. (2021) for its potential as a bio-based solvent, offering an environmentally friendly option compared to conventional chlorinated solvents (Jin et al., 2021).
3. Synthesis of Bicyclic Tetrahydropyrans Research by Elsworth and Willis (2008) demonstrated the use of similar compounds in the stereoselective synthesis of bicyclic tetrahydropyrans. This application is significant in organic chemistry, especially in the synthesis of complex molecules and pharmaceuticals (Elsworth & Willis, 2008).
4. Catalysis and Organic Transformations Studies have also been conducted on the catalytic properties of related compounds. For example, Denmark and Ahmad (2007) researched the carbonylative ring opening of terminal epoxides, a reaction that is fundamental in organic synthesis. This research highlights the role of such compounds in catalyzing significant organic transformations (Denmark & Ahmad, 2007).
5. Sensory Evaluation in Food and Beverage Industry Compounds like Ethyl 2-hydroxy-3-methylbutanoate, closely related to Methyl (2S,3R)-2-chloro-3-methoxybutanoate, have been evaluated for their sensory characteristics in wines, as studied by Gammacurta et al. (2018). This type of research is critical in the food and beverage industry for flavor and aroma development (Gammacurta et al., 2018).
6. Environmental Impact Studies Environmental impact studies, like those conducted by Aschmann, Arey, and Atkinson (2011), have examined the reaction kinetics of related compounds, providing crucial data for assessing their environmental effects, especially in contexts like solvent use in industries (Aschmann, Arey, & Atkinson, 2011).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl (2S,3R)-2-chloro-3-methoxybutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO3/c1-4(9-2)5(7)6(8)10-3/h4-5H,1-3H3/t4-,5+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNZMONLMUQDBJM-UHNVWZDZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)OC)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2S,3R)-2-chloro-3-methoxybutanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-ethylphenyl)acetamide](/img/no-structure.png)
![(Z)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2917727.png)
![Tert-butyl 4-[4-(methylcarbamoyl)phenyl]piperazine-1-carboxylate](/img/structure/B2917730.png)
![13-(2-methoxyethyl)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione](/img/structure/B2917731.png)
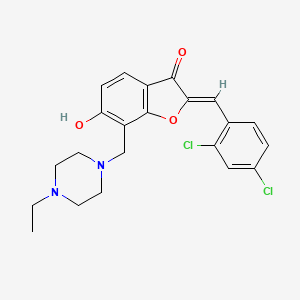
![2,5-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B2917736.png)
![(4-Ethoxyphenyl)-[4-(4-fluorophenyl)sulfonylquinolin-3-yl]methanone](/img/structure/B2917737.png)
![N-(4-acetylphenyl)-2-{[4-(1,3-benzodioxol-5-yl)-3-cyano-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2917740.png)
![tert-Butyl N-{[2-(methylamino)phenyl]methyl}carbamate](/img/structure/B2917741.png)
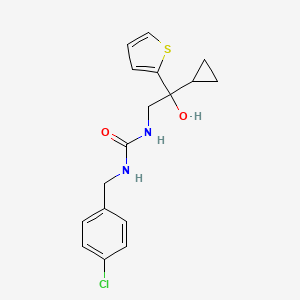
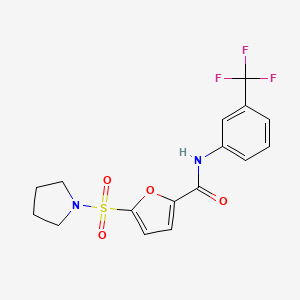
![3-amino-N-(2,4-dichlorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2917745.png)
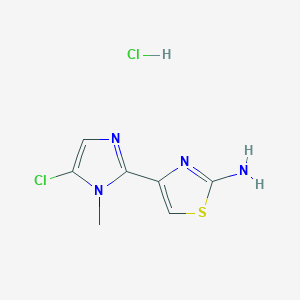
![N-[(2,2-Difluorospiro[2.4]heptan-1-yl)methyl]prop-2-enamide](/img/structure/B2917747.png)